An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-6-chloropyridin-3-ol
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive experimental data for the synthesis and properties of 2-Amino-6-chloropyridin-3-ol is limited in publicly available literature. This guide presents a proposed synthetic pathway and predicted properties based on established chemical principles and data from structurally related compounds. All experimental protocols are illustrative and require optimization in a laboratory setting.
Introduction
2-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring amino, hydroxyl, and chloro functional groups, makes it an attractive scaffold for the synthesis of more complex molecules. The arrangement of these groups can influence the molecule's chemical reactivity, physicochemical properties, and biological activity. This document provides a comprehensive overview of a proposed synthesis route for 2-Amino-6-chloropyridin-3-ol, its predicted properties, and detailed experimental protocols.
Physicochemical Properties
| Property | Predicted Value | Notes |
| CAS Number | 159309-66-7 | Confirmed from chemical supplier databases.[1] |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | Off-white to light brown solid | Predicted based on related compounds. |
| Melting Point | > 200 °C (with decomposition) | Likely to have a high melting point due to hydrogen bonding capabilities of the amino and hydroxyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The polar functional groups suggest solubility in polar solvents. |
| pKa | Multiple pKa values are expected due to the presence of the amino group (basic) and the hydroxyl group (acidic). | The pyridine nitrogen will also have a pKa. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-Amino-6-chloropyridin-3-ol is the selective chlorination of 2-amino-3-hydroxypyridine. The amino and hydroxyl groups are activating and ortho-, para-directing, making the pyridine ring susceptible to electrophilic substitution.
The proposed reaction is as follows:
Scheme 1: Proposed Synthesis of 2-Amino-6-chloropyridin-3-ol
Caption: Proposed synthesis of 2-Amino-6-chloropyridin-3-ol via chlorination.
Experimental Protocols
The following are detailed, illustrative protocols for the proposed synthesis. Note: These protocols are theoretical and must be adapted and optimized under controlled laboratory conditions.
Synthesis of 2-Amino-6-chloropyridin-3-ol from 2-Amino-3-hydroxypyridine
This protocol is based on general procedures for the chlorination of activated pyridine rings.
Materials:
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2-Amino-3-hydroxypyridine
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N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF.
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Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of 2-Amino-6-chloropyridin-3-ol.
Potential Applications and Signaling Pathways
While the specific biological activity of 2-Amino-6-chloropyridin-3-ol is not documented, its structural motifs are present in various biologically active molecules. Substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and receptor antagonists. The presence of the chloro and hydroxyl groups offers sites for further functionalization, making this compound a versatile intermediate in drug discovery programs.
For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The amino and pyridinol moieties of 2-Amino-6-chloropyridin-3-ol could potentially form hydrogen bonds with the hinge region of a kinase, a common interaction for type I and type II kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
The toxicological properties of 2-Amino-6-chloropyridin-3-ol have not been thoroughly investigated. It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like 2-amino-6-chloropyridine.[2][3]
Conclusion
2-Amino-6-chloropyridin-3-ol is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a plausible synthetic route. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological characteristics of this molecule. The detailed protocols and diagrams presented herein serve as a valuable resource for researchers initiating studies on this and related compounds.
